molecular formula C18H31NO3 B14889857 Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

Cat. No.: B14889857
M. Wt: 309.4 g/mol
InChI Key: UXYQFYXXRVMJMV-ONXYJPLBSA-N
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Description

Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[410]hept-3-ene-3-carboxylate is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a tert-butyl group, a pentan-3-yloxy group, and an azabicycloheptene core

Preparation Methods

The synthesis of Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves multiple steps, typically starting with the preparation of the azabicycloheptene core. This can be achieved through a series of cyclization reactions. The tert-butyl and pentan-3-yloxy groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. The tert-butyl group and the azabicycloheptene core play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate can be compared with similar compounds such as:

    tert-Butyl (1R,5S)-3-[(1R,5S)-3-azabicyclo[3.1.0]hex-6-ylamino]carbonyl]-3-azabicyclo[3.1.0]hex-6-ylcarbamate: This compound shares a similar azabicyclo structure but differs in the functional groups attached.

    (1R,5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one: Another bicyclic compound with different substituents, used for comparison in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C18H31NO3

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl (1R,5S,6R)-7-tert-butyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C18H31NO3/c1-7-13(8-2)22-15-11-12(17(20)21-9-3)10-14-16(15)19(14)18(4,5)6/h11,13-16H,7-10H2,1-6H3/t14-,15+,16-,19?/m1/s1

InChI Key

UXYQFYXXRVMJMV-ONXYJPLBSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@@H]2[C@H]1N2C(C)(C)C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC2C1N2C(C)(C)C)C(=O)OCC

Origin of Product

United States

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